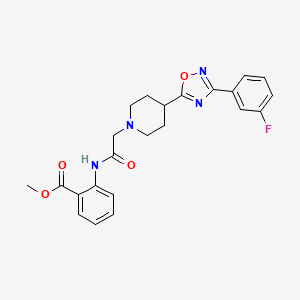

![molecular formula C17H13NO4S B2573411 (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one CAS No. 331972-53-3](/img/structure/B2573411.png)

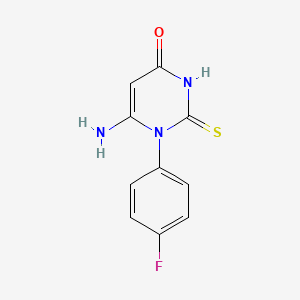

(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is a synthetic compound. It’s structurally similar to 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide, which has a molecular formula of C15H9NO5S, an average mass of 315.301 Da, and a monoisotopic mass of 315.020142 Da .

Synthesis Analysis

The synthesis of benzothiophene motifs can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another approach involves the intermolecular coupling of aromatic substrates with alkynes, which presents a straightforward route that benefits from step- and atom-economy .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C17H12O2S) and (E)-1-(2-aminophenyl)-3-(benzo[b]thio phen-3-yl)prop-2-en-1-one (C17H13NOS), have been characterized . These molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of benzothiophene motifs . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by S-migration, has been rationalized to lead to the products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide has a density of 1.6±0.1 g/cm3, a boiling point of 590.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .科学的研究の応用

Electrochemical Synthesis

The electrochemical synthesis of benzothiophene derivatives is a significant application. Researchers have developed methods for synthesizing benzothiophene motifs under electrochemical conditions, which could potentially be applied to the synthesis of compounds like (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene derivatives through a quaternary spirocyclization intermediate .

Organic Semiconductor Materials

Benzo[b]thiophene derivatives have been explored as organic semiconductor materials. Novel organic materials based on the benzo[b]thiophene core structure show promise in the field of organic thin film transistors (OTFTs) . These compounds exhibit p-channel activity and are potential candidates for solution-processed organic semiconductors, which could include derivatives of the compound .

Antibacterial Agents

Derivatives of benzothiophene have been studied for their antibacterial potential. For instance, Schiff bases derived from similar structures have shown effectiveness against bacterial strains, suggesting that (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one could be modified to enhance its antibacterial properties .

Antitumor and Cytotoxic Agents

Thiazole derivatives, which share a similar heterocyclic structure with benzothiophenes, have been reported to possess antitumor and cytotoxic activities . This indicates that the compound could be a precursor or a lead compound for the development of new antitumor drugs.

作用機序

While the specific mechanism of action for “(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is not available, similar compounds have been studied. For instance, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized and their acetylcholinesterase (AChE) inhibitory activity was evaluated .

特性

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-2-22-12-7-8-13-15(10-12)23-16(17(13)19)9-11-5-3-4-6-14(11)18(20)21/h3-10H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFPTWUSVJGZLQ-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

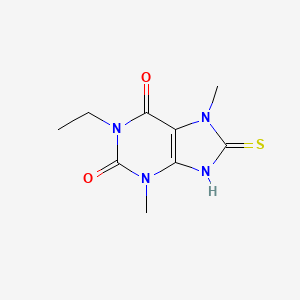

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)

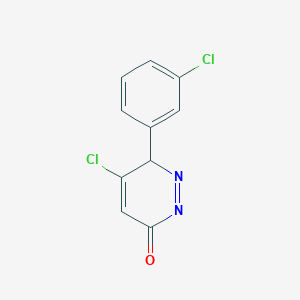

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

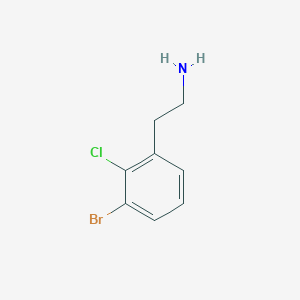

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2573348.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2573351.png)